molecular formula C17H16N4O3S B383786 methyl 2-((4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 496775-98-5

methyl 2-((4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B383786
CAS No.: 496775-98-5
M. Wt: 356.4g/mol
InChI Key: PMWKPVCXFHDRPY-UHFFFAOYSA-N
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Description

Methyl 2-((4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (CAS: 496775-98-5) is a 1,2,4-triazole derivative characterized by a triazole core substituted with a 4-methoxyphenyl group at position 4, a pyridin-4-yl group at position 5, and a thio-linked methyl acetate moiety at position 3 . This compound is structurally related to active pharmaceutical ingredients (APIs) such as morpholinium salts of similar triazole-thioacetates, which have been studied for their stability, degradation behavior, and pharmacokinetic properties . Its synthesis involves nucleophilic substitution reactions, as inferred from analogous triazole-thioether syntheses (e.g., cesium carbonate-mediated thiolate formation in DMF) .

Properties

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-14-5-3-13(4-6-14)21-16(12-7-9-18-10-8-12)19-20-17(21)25-11-15(22)24-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWKPVCXFHDRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound features a 1,2,4-triazole ring system, which is known for its diverse biological activities. The synthesis typically involves the reaction of thioacetic acid derivatives with pyridine and substituted phenyl groups. The structural complexity is illustrated in the following table:

Component Description
Molecular Formula C16_{16}H16_{16}N4_{4}O2_{2}S
Molecular Weight 320.38 g/mol
Key Functional Groups Triazole, thioether, methoxyphenyl

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles , including this compound, exhibit significant antimicrobial properties. A study demonstrated that related triazole compounds showed promising activity against various bacterial strains and fungi . The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A notable study reported that triazole derivatives could inhibit the growth of cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest . Specifically, this compound was shown to have cytotoxic effects on various cancer cell lines with IC50_{50} values comparable to established chemotherapeutics.

Case Studies and Research Findings

  • Antiviral Activity : A recent study highlighted the antiviral properties of triazole derivatives against viral infections. Compounds similar to this compound were effective in inhibiting viral replication in vitro .
  • In Vivo Studies : Animal model studies have provided insights into the pharmacokinetics and therapeutic efficacy of this compound. The results indicated significant tumor reduction in treated groups compared to controls .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound may modulate pathways associated with apoptosis and oxidative stress response in cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Methyl 2-((4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate has shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of key enzymes necessary for bacterial cell wall synthesis and function .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as K562 (chronic myeloid leukemia) and MDA-MB-468 (breast cancer). The compound's action appears to be mediated through apoptosis induction and cell cycle arrest at specific phases .

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. It exhibits a capacity to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Actoprotective Activity

In animal models, this compound demonstrated actoprotective effects. This activity was assessed using a forced swimming test in rats, where it showed potential in enhancing physical endurance and reducing fatigue .

Neuroprotective Effects

The neuroprotective potential of triazole derivatives is gaining attention. Preliminary studies suggest that this compound may help mitigate neurodegenerative processes by modulating neurotransmitter levels and exhibiting anti-inflammatory effects in neural tissues .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against E. coli, with a minimum inhibitory concentration significantly lower than that of conventional antibiotics .
  • Cancer Cell Line Studies : In vitro testing showed that treatment with this compound resulted in a marked decrease in cell viability in multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Neuroprotective Mechanisms : Research indicated that methyl 2-((4-(4-methoxyphenyl)-5-(pyridin-4-y)-triazole-thio)acetate could protect neuronal cells from oxidative damage induced by toxins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazole Derivatives

The compound is compared to structurally related 1,2,4-triazole derivatives with variations in substituents, which influence physicochemical properties, stability, and bioactivity.

Compound Name Substituents (R1, R2, R3) Key Features Melting Point (°C) Stability Notes Reference
Methyl 2-((4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (Target) R1: 4-methoxyphenyl, R2: pyridin-4-yl, R3: methyl ester Susceptible to hydrolysis under acidic/alkaline conditions; forms acetic acid degradation product . Not reported Degrades under UV, H2O2, and thermal stress
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o) R1: phenyl, R2: pyridin-4-yl, R3: nitrile Higher melting point (237–240°C) due to nitrile group’s strong intermolecular forces. 237–240 Likely more stable to hydrolysis than ester derivatives.
2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-methoxyphenyl)acetamide R1: ethyl, R2: pyridin-4-yl, R3: acetamide Acetamide group enhances metabolic stability compared to esters. Not reported Amide bond resists hydrolysis under stress conditions.
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate R1: nitrobenzylidene, R2: trifluoromethyl Electron-withdrawing groups (NO2, CF3) increase reactivity and photodegradation risk. Not reported High reactivity under UV radiation.
4-((5-((Cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholine (6-10) R1: variable, R2: cyclohexylmethylthio Morpholine substitution enhances hydrophilicity, improving aqueous solubility. Not reported Stabilized by morpholine’s electron-donating effects.

Stability and Degradation Behavior

  • Target Compound : Under forced degradation (acid/alkali/H2O2), the methyl ester group hydrolyzes to form 2-((4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid . UV radiation accelerates degradation, with significant API loss in bulk and solution forms .
  • Acetonitrile Derivative (5o) : The nitrile group resists hydrolysis, making it more stable than ester analogues under similar conditions .
  • Acetamide Derivative () : Amide bonds are less prone to hydrolysis, suggesting superior stability in biological environments .

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides are cyclized under acidic or basic conditions to form the triazole ring. For example, pyridin-4-yl hydrazide reacts with allyl isothiocyanate in ethanol under reflux to yield 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This intermediate is critical for subsequent functionalization.

Reaction conditions :

  • Solvent: Absolute ethanol

  • Temperature: Reflux (~78°C)

  • Duration: 4–5 hours

  • Yield: 75–85%

Condensation of Hydrazides with Isothiocyanates

Alternative routes involve condensating 4-methoxyphenyl hydrazide with pyridin-4-yl isothiocyanate. The reaction proceeds via nucleophilic addition-elimination, forming a thiosemicarbazide intermediate that cyclizes upon heating.

Key variables :

  • Base: Potassium hydroxide (KOH)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Temperature: 80–100°C

  • Yield: 68–72%

ParameterValue
SolventEthanol
Temperature78°C (reflux)
Reaction time3 hours
Yield82–88%

Competing Side Reactions

Excess methyl chloroacetate may lead to O-alkylation or di-alkylation . To mitigate this, stoichiometric control and gradual reagent addition are recommended.

Esterification and Final Product Isolation

The methyl ester group is incorporated during the S-alkylation step. Post-reaction workup involves neutralization, extraction, and chromatography.

Purification Techniques

  • Liquid-liquid extraction : Ethyl acetate/water system removes unreacted starting materials.

  • Column chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent isolates the product.

  • Recrystallization : Methanol/water mixture enhances purity (>98% by HPLC).

Characterization data :

TechniqueKey Signals
FT-IR 1682 cm⁻¹ (C=O), 1215 cm⁻¹ (S-C)
¹H NMR δ 3.80 (s, 2H, S-CH₂), 8.66 (s, pyridin-4-yl H)
LC-MS m/z 385 [M+H]⁺

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batches) requires adjustments to maintain efficiency:

  • Solvent recycling : Ethanol recovery reduces costs.

  • Catalyst optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.

  • Process analytical technology (PAT) : In-line FT-IR monitors reaction progression.

Comparative yields :

ScaleYield (%)
Laboratory (5 g)82–88
Pilot (100 g)75–80

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